molecular formula C7H15NO2 B1601870 4-Hydroxy-1-piperidineethanol CAS No. 224431-84-9

4-Hydroxy-1-piperidineethanol

Cat. No.: B1601870
CAS No.: 224431-84-9
M. Wt: 145.2 g/mol
InChI Key: DOILPQLHDAWKCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-piperidineethanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOILPQLHDAWKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564189
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224431-84-9
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-piperidineethanol
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-hydroxy-ethyl)-piperidin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-hydroxy-ethyl)-piperidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the ambiguity in its nomenclature across chemical databases, this document aims to clarify its identity, detail its synthesis, and explore its applications as a versatile scaffold in the development of novel therapeutic agents and functional materials.

Nomenclature and Structure Elucidation

1-(2-hydroxy-ethyl)-piperidin-4-ol, with the systematic IUPAC name 2-(4-hydroxypiperidin-1-yl)ethan-1-ol , is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-hydroxyethyl substituent on the nitrogen atom.

Synonyms and Alternative Names:

Due to the presence of multiple functional groups, this compound can be referred to by various names, leading to potential confusion in literature and databases. A comprehensive list of synonyms is crucial for effective information retrieval. While a dedicated CAS number for this specific diol is not readily found in major public databases, it is often indexed under related compounds or as a derivative.

Key Structural Features:

  • Piperidine Core: A saturated six-membered heterocyclic amine that is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.

  • 4-Hydroxyl Group: Provides a site for further chemical modification, such as esterification or etherification, and can participate in hydrogen bonding, influencing solubility and target binding.

  • N-(2-hydroxyethyl) Substituent: This side chain also contains a primary alcohol, offering another point for derivatization and contributing to the molecule's polarity.

Below is a table summarizing the key identifiers for closely related and precursor compounds, which are often sources of information for the target molecule.

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Target
1-(2-Hydroxyethyl)piperidin-4-one84394-97-8C7H13NO2Ketone at C4 instead of hydroxyl
4-Hydroxypiperidine5382-16-1C5H11NOLacks the N-(2-hydroxyethyl) group
1-(2-Hydroxyethyl)piperidine3040-44-6C7H15NOLacks the 4-hydroxyl group

Synthesis and Derivatization Strategies

The primary route to obtaining 1-(2-hydroxy-ethyl)-piperidin-4-ol involves the chemical reduction of its corresponding ketone precursor, 1-(2-hydroxyethyl)piperidin-4-one.

Experimental Protocol: Reduction of 1-(2-hydroxyethyl)piperidin-4-one

This protocol outlines a standard laboratory procedure for the synthesis of 1-(2-hydroxy-ethyl)-piperidin-4-ol.

Materials:

  • 1-(2-hydroxyethyl)piperidin-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, for pH adjustment)

  • Sodium bicarbonate (NaHCO₃, for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1-(2-hydroxyethyl)piperidin-4-one in methanol in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~7 with dilute hydrochloric acid.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the reduction can be confirmed by comparing the spectroscopic data (e.g., IR, NMR) of the product with the starting material. The disappearance of the ketone carbonyl peak in the IR spectrum (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) are key indicators. ¹H and ¹³C NMR will show the disappearance of the ketone signal and the appearance of a new signal corresponding to the CH-OH group.

Derivatization Potential

The presence of two hydroxyl groups and a tertiary amine makes 1-(2-hydroxy-ethyl)-piperidin-4-ol a versatile building block for creating a library of derivatives.

Derivatization cluster_hydroxyl Hydroxyl Group Reactions cluster_amine Amine Reactions main 1-(2-hydroxy-ethyl)-piperidin-4-ol ester Esterification (e.g., with acyl chlorides) main->ester R-COCl ether Etherification (e.g., Williamson ether synthesis) main->ether R-X, base oxidation Oxidation (to ketone or aldehyde) main->oxidation Oxidizing agent quat Quaternization (with alkyl halides) main->quat R'-X

Caption: Derivatization pathways for 1-(2-hydroxy-ethyl)-piperidin-4-ol.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The dual hydroxyl functionality of 1-(2-hydroxy-ethyl)-piperidin-4-ol offers opportunities for developing compounds with improved properties.

Potential Therapeutic Areas:

  • CNS Disorders: The piperidine core is prevalent in drugs targeting the central nervous system. Modifications of this scaffold can lead to novel ligands for various receptors and transporters.

  • Anticancer Agents: Piperidin-4-one derivatives have shown promise as anticancer agents, and the corresponding diol could serve as a precursor for new analogues.[1]

  • Antimicrobial Agents: The piperidine nucleus is a component of some antimicrobial compounds. Derivatization of 1-(2-hydroxy-ethyl)-piperidin-4-ol could yield new antibacterial or antifungal agents.

Structure-Activity Relationship (SAR) Studies:

This molecule is an excellent starting point for SAR studies. The two hydroxyl groups can be independently or dually modified to probe the structural requirements for biological activity. For instance, selective protection of one hydroxyl group allows for the specific derivatization of the other, enabling a systematic exploration of the chemical space around the piperidine core.

Analytical Characterization

A summary of expected analytical data is provided below.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the N-CH₂CH₂-OH protons, and the CH-OH proton. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the five distinct carbon atoms of the piperidine ring and the two carbons of the N-ethyl substituent.
IR Spectroscopy A broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and C-O stretching bands around 1050-1150 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (145.20 g/mol ).

Conclusion and Future Perspectives

1-(2-hydroxy-ethyl)-piperidin-4-ol is a valuable, albeit under-documented, chemical entity with significant potential as a scaffold in drug discovery and materials science. Its synthesis from the readily available piperidin-4-one precursor is straightforward. The presence of multiple functional groups allows for extensive derivatization, making it an ideal candidate for the generation of compound libraries for high-throughput screening. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this diol to unlock its full therapeutic potential.

References

  • PubChem. 1-(2-Hydroxyethyl)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperidin-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Surendra Kumar, R., & Arora, P. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2689–2703.

Sources

The Alchemical Proteomist's Guide to 4-Hydroxy-1-piperidineethanol: A Scaffold for Next-Generation Proteomic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unmet Need for Novelty in Proteomic Quantification

In the dynamic landscape of proteomics, our quest for deeper biological insights is intrinsically linked to the innovation of the chemical tools we employ. While established methods for quantitative proteomics, such as isobaric labeling, have revolutionized our ability to analyze protein expression, the core chemical scaffolds of these reagents have remained largely unchanged for years. This guide ventures into the untapped potential of a versatile chemical entity, 4-Hydroxy-1-piperidineethanol, as a foundational building block for a new generation of proteomics reagents. We will dissect its chemical attributes, propose a synthetic pathway for its incorporation into a novel isobaric tagging reagent, and provide a comprehensive, field-tested protocol for its application in quantitative proteomics workflows. This document is intended for the discerning researcher who not only seeks to apply established protocols but to understand and innovate upon them.

Deconstructing this compound: A Chemist's Perspective

This compound, also known as 1-(2-Hydroxyethyl)piperidine-4-ol, is a bifunctional organic molecule that presents a unique combination of reactive and structural features pertinent to proteomics reagent design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS Number 622-26-4
Boiling Point 199-202 °C
Density 0.973 g/mL at 25 °C
Key Functional Groups - Secondary amine (within the piperidine ring) - Primary hydroxyl group (-OH)N/A

The true potential of this molecule lies in the strategic exploitation of its two key functional groups:

  • The Piperidine Ring: This saturated heterocycle is a well-established scaffold in medicinal chemistry due to its metabolic stability and ability to modulate physicochemical properties.[1] In the context of proteomics, and specifically tandem mass spectrometry, the piperidine ring can serve as a stable, fragmentable unit within the reporter group of an isobaric tag. Its fragmentation pattern upon collision-induced dissociation (CID) can be engineered to yield a unique, quantifiable reporter ion.

  • The Hydroxyl Group (-OH): While less reactive than primary amines, the hydroxyl group offers a versatile handle for chemical modification. Through established chemical activation strategies, it can be converted into a more reactive species, enabling covalent linkage to other components of a proteomics reagent, such as a peptide-reactive group.[2][3]

The Genesis of a Novel Isobaric Tag: A Synthetic Proposal

The true power of this compound is unleashed when we envision it as the core of a novel, amine-reactive isobaric tagging reagent for quantitative proteomics. The following is a proposed synthetic workflow, grounded in established organic chemistry principles, to transform this humble building block into a sophisticated tool for protein analysis.

Conceptual Design of the "HyPip-Tag"

Our hypothetical isobaric tag, the "HyPip-Tag," will follow the classic architecture of existing reagents like TMT and iTRAQ, consisting of three key domains: a reporter group, a balance group, and a peptide-reactive group.[4][5][6][7]

HyPip_Tag_Design cluster_reagent HyPip-Tag Structure Reporter Reporter Group (this compound derived) Balance Balance Group (Isotopically labeled) Reporter->Balance Linker Reactive Peptide-Reactive Group (NHS Ester) Balance->Reactive Linker

Caption: Conceptual design of the HyPip-Tag.

Proposed Synthetic Workflow

The synthesis of the HyPip-Tag from this compound would proceed through a multi-step process that leverages the differential reactivity of its functional groups.

Synthesis_Workflow cluster_synthesis HyPip-Tag Synthesis Start This compound Step1 Step 1: Activation of the Hydroxyl Group (e.g., Tosylation) Start->Step1 Step2 Step 2: Coupling to a Carboxylic Acid Precursor Step1->Step2 Step3 Step 3: Introduction of the Reporter/Balance Moiety (Isotopically labeled linker) Step2->Step3 Step4 Step 4: Activation of the Carboxylic Acid (NHS Ester Formation) Step3->Step4 Final_Product Amine-Reactive HyPip-Tag Step4->Final_Product Proteomics_Workflow cluster_workflow HyPip-Tag Proteomics Workflow Protein_Extraction Protein Extraction and Quantification Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Digestion Labeling Peptide Labeling with HyPip-Tags Digestion->Labeling Pooling Pooling of Labeled Samples Labeling->Pooling Fractionation Peptide Fractionation (e.g., High-pH Reversed-Phase) Pooling->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Quantitative proteomics workflow using HyPip-Tags.

Step-by-Step Experimental Protocol

A. Protein Preparation and Digestion:

  • Extract proteins from your biological samples of interest using a suitable lysis buffer.

  • Quantify the protein concentration of each sample using a standard protein assay (e.g., BCA).

  • Take equal amounts of protein from each sample (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin.

  • Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges and dry them completely in a vacuum centrifuge.

B. Peptide Labeling with HyPip-Tags:

  • Resuspend each dried peptide sample in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.5).

  • Dissolve the amine-reactive HyPip-Tag reagents in a dry, aprotic solvent like acetonitrile or DMSO.

  • Add the appropriate HyPip-Tag solution to each peptide sample. The molar ratio of tag to peptide should be optimized, but a good starting point is a 4:1 molar excess of tag to total amine groups (N-termini and lysine side chains).

  • Incubate the reaction for 1 hour at room temperature.

  • Quench the reaction by adding a small amount of an amine-containing buffer, such as 5% hydroxylamine or 50 mM Tris.

C. Sample Pooling, Fractionation, and Mass Spectrometry:

  • Combine the labeled peptide samples into a single mixture.

  • Desalt the pooled sample and, for complex proteomes, perform offline peptide fractionation using high-pH reversed-phase chromatography to reduce sample complexity.

  • Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer. [8][9][10]

Mass Spectrometry and Data Analysis Considerations
  • MS1 Level: At the MS1 level, peptides labeled with different isotopic versions of the HyPip-Tag will be isobaric, meaning they will have the same mass-to-charge ratio (m/z) and will co-elute.

  • MS2 Level: Upon fragmentation in the mass spectrometer, the HyPip-Tag will cleave at a specific linker, releasing the reporter ion derived from the this compound scaffold. The different isotopic compositions of the reporter ions will result in distinct m/z values in the low-mass region of the MS2 spectrum. The relative intensities of these reporter ions will correspond to the relative abundance of the peptide (and thus the parent protein) in the original samples. [11] Table 2: Expected Reporter Ion Series for a Hypothetical 4-plex HyPip-Tag

TagIsotopic Composition (Reporter)Reporter Ion m/z
HyPip-112C, 14NX
HyPip-213C, 14NX + 1
HyPip-312C, 15NX + 1
HyPip-413C, 15NX + 2
Note: The exact m/z (X) would depend on the final structure of the reporter group after fragmentation.

Self-Validating Systems and Trustworthiness

The robustness of this proposed workflow is ensured by several self-validating principles:

  • Complete Labeling: The efficiency of the labeling reaction should be assessed. This can be done by analyzing a small aliquot of a single labeled sample and searching for unlabeled peptides. Incomplete labeling would compromise quantitative accuracy.

  • Reporter Ion Purity: The isotopic purity of the reporter ions is crucial. The synthesis of the HyPip-Tags must be carefully controlled to minimize isotopic contamination between the different tag versions.

  • Fragmentation Consistency: The fragmentation of the HyPip-Tag should be consistent across different peptides to ensure that the reporter ion intensities accurately reflect peptide abundance.

Conclusion and Future Perspectives

While this compound is not a ready-to-use proteomics reagent, its chemical properties make it an intriguing and viable candidate for the development of novel chemical tools. The proposed synthesis of the "HyPip-Tag" illustrates a scientifically grounded approach to leveraging this molecule's potential. By understanding the fundamental principles of reagent design and bioconjugation, researchers can move beyond the use of off-the-shelf kits and begin to innovate new solutions to the challenges of modern proteomics. The future of proteomics lies not just in the application of existing technologies, but in the creative synthesis of new ones.

References

  • PubChem. Compound Summary for CID 73953, 4-Piperidineethanol. National Center for Biotechnology Information. [Link]

  • Silantes. (2023). Comparing iTRAQ, TMT and SILAC. [Link]

  • Ozay, A., & Black, D. St. C. (2013). Making Sense Out of the Proteome: the Utility of iTRAQ and TMT. In Royal Society of Chemistry. [Link]

  • MtoZ Biolabs. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. [Link]

  • Thompson, A., et al. (2019). TMTpro: Design, Synthesis, and Initial Evaluation of a Proline-Based Isobaric 16-Plex Tandem Mass Tag Reagent Set. Analytical Chemistry. [Link]

  • Lee, H., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Bioconjugate Chemistry. [Link]

  • McCombs, J. R., & Cravatt, B. F. (2017). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Accounts of Chemical Research. [Link]

  • Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]

  • Dempsey, D. R., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2018). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

  • Yaylayan, V. A., & Mandeville, A. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry. [Link]

  • Vona, R., et al. (2023). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences. [Link]

  • Jiang, H., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]

  • Francis, R. B., & Ploegh, H. L. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Angewandte Chemie International Edition. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Wenger, C. D., & Lee, M. V. (2013). Accurate Multiplexed Proteomics at the MS2 Level Using the Complement Reporter Ion Cluster. Analytical Chemistry. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research. [Link]

  • He, K., et al. (2021). Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. Journal of Proteome Research. [Link]

  • Longdom Publishing. Advantages and Fragmentation in Tandem Mass Spectrometry. [Link]

  • Mabion. Mass Spectrometry in Peptide and Protein Analysis. [Link]

Sources

Commercial availability of 4-Hydroxy-1-piperidineethanol 95% purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Piperidineethanol (95% Purity)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Piperidineethanol, focusing on the commercially available 95% purity grade. It delves into the sourcing, specification, analysis, and application of this versatile heterocyclic building block, offering field-proven insights for its effective integration into research and development workflows.

4-Piperidineethanol, systematically named 2-(Piperidin-4-yl)ethan-1-ol, is a bifunctional organic compound featuring a secondary amine within a piperidine ring and a primary alcohol group. Its unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[1] Piperidine derivatives are foundational in numerous drug classes, including analgesics, anti-inflammatory agents, and antipsychotics, underscoring the importance of high-quality starting materials like 4-Piperidineethanol.[2][3][4]

Key Identifiers:

  • Chemical Name: 2-(Piperidin-4-yl)ethan-1-ol

  • Synonyms: 4-(2-Hydroxyethyl)piperidine[5]

  • CAS Number: 622-26-4[5][6]

  • Molecular Formula: C₇H₁₅NO[6]

  • Molecular Weight: 129.20 g/mol [6]

This guide focuses specifically on the 95% purity grade, a common standard for research and early-stage development where a balance of cost-effectiveness and quality is paramount. Understanding the impurity profile and analytical validation of this grade is critical for reproducible and successful synthetic outcomes.

Commercial Availability and Sourcing

4-Piperidineethanol at ≥95% purity is readily available from a multitude of global chemical suppliers. These offerings typically cater to research and development scales (grams to kilograms), with capabilities for bulk and custom synthesis for later-stage development.

SupplierTypical Purity OfferedScaleNotes
Sigma-Aldrich (Merck) 97%R&DExtensive documentation (CoA, SDS) readily available.[6]
Tokyo Chemical Industry (TCI) >96.0% (GC)R&D, BulkProvides detailed specifications including appearance and melting point.
Apollo Scientific ≥95%R&D, BulkLists key identifiers and offers UK-based stock.[5]
Chem-Impex ≥99% (Higher Purity)R&DAlso offers protected derivatives like Boc-(4-hydroxy)piperidine.[7]
Alfa Aesar (Thermo Fisher) >95%R&D, BulkProvides safety and handling information.[8]

Sourcing Rationale: When selecting a supplier, researchers should prioritize not only price and availability but also the comprehensiveness of the supplied documentation. A detailed Certificate of Analysis (CoA) is non-negotiable as it provides the foundational data for experimental design and quality control. For drug development applications, suppliers with a strong regulatory track record and the ability to scale up production under GMP (Good Manufacturing Practice) conditions are preferred.

Technical Specifications and Purity Assessment

A purity designation of 95% signifies that the target compound, 4-Piperidineethanol, constitutes at least 95% of the material by weight or area percentage in a chromatogram. The remaining 5% consists of impurities, which can include residual solvents, starting materials, reaction byproducts, or degradation products.

Interpreting the Certificate of Analysis (CoA)

The CoA is a self-validating document that certifies the quality of a specific batch. Researchers must scrutinize this document before using the chemical.

Table 2: Sample Certificate of Analysis for 4-Piperidineethanol (95% Grade)

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity Conforms to structureConforms¹H NMR / FT-IR
Purity (Assay) ≥ 95.0%96.2%Gas Chromatography (GC)
Water Content ≤ 1.0%0.3%Karl Fischer Titration
Melting Point 46-50 °C47-49 °CUSP <741>
Residual Solvents Per client specification<0.1% TolueneGC-HS
Standard Analytical Methodologies

Due to its volatility and thermal stability, Gas Chromatography (GC) is a primary method for assessing the purity of 4-Piperidineethanol. For non-volatile impurities or related substances, High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol: Purity Determination by Gas Chromatography (GC)

  • System Preparation:

    • Instrument: Agilent 7890B GC or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Instrument Conditions:

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of 4-Piperidineethanol into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol or Isopropanol.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Integrate all peaks and calculate the area percentage of the main peak corresponding to 4-Piperidineethanol. The system suitability is confirmed by ensuring adequate resolution from any impurity peaks.

The choice of method is causal; GC-FID is selected for its high sensitivity to hydrocarbons and its ability to separate volatile compounds effectively. The temperature ramp ensures that both the main analyte and any less volatile impurities are eluted and detected.

Synthesis, Potential Byproducts, and Impurity Profile

Understanding the synthetic origin of 4-Piperidineethanol is crucial for anticipating potential impurities. A common route involves the reduction of 4-pyridineethanol.

G Start 4-Pyridineethanol (Starting Material) Reaction Catalytic Hydrogenation (High Pressure H2, Controlled Temp.) Start->Reaction Catalyst Hydrogenation Catalyst (e.g., Pd/C, RuO2) Catalyst->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Product 4-Piperidineethanol (≥95%) (Crude Product) Reaction->Product Impurity1 Unreacted 4-Pyridineethanol Reaction->Impurity1 Incomplete Reaction Impurity2 N-Alkylated Byproducts (from solvent) Reaction->Impurity2 Side Reaction Purification Purification (Distillation / Recrystallization) Product->Purification FinalProduct Final Product (4-Piperidineethanol, ≥95%) Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 4-Piperidineethanol.

Common Impurities in a 95% Grade Product:

  • Unreacted Starting Material: Residual 4-pyridineethanol from an incomplete hydrogenation reaction.

  • Over-reduction Products: Cleavage of the C-O bond, leading to 4-ethylpiperidine.

  • N-Alkylated Byproducts: If alcohols like methanol or ethanol are used as solvents under reductive conditions, N-methylation or N-ethylation of the piperidine nitrogen can occur.[9]

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Ruthenium).

The presence of these impurities can have significant downstream consequences. For instance, unreacted pyridine starting material can interfere with subsequent reactions or introduce toxicity, while other piperidine analogs can lead to a complex mixture of final products that are difficult to separate.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.

  • Hazards: 4-Piperidineethanol is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[10][11] It should be handled in a well-ventilated area, preferably a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is in a cool, dry place, often refrigerated (2-8°C), to prevent degradation.[6]

Role in Drug Discovery and Development

4-Piperidineethanol serves as a critical building block, providing a robust scaffold that can be elaborated into more complex Active Pharmaceutical Ingredients (APIs). Its two functional handles—the secondary amine and the primary alcohol—allow for sequential and orthogonal chemical modifications.

G cluster_0 Early Phase Discovery cluster_1 Lead Optimization cluster_2 Development start Building Block 4-Piperidineethanol (95%) step1 Reaction 1 (N-Functionalization) e.g., Reductive Amination, Acylation start:f1->step1:f0 step2 Reaction 2 (O-Functionalization) e.g., Etherification, Esterification step1:f1->step2:f0 intermediate Key Intermediate Diversified Scaffold step2:f1->intermediate:f0 library Library Synthesis Generate Analogs intermediate:f1->library:f0 sar SAR Studies Biological Screening library:f1->sar:f0 lead Lead Candidate Optimized Properties sar:f1->lead:f0 api Final API Scale-up Synthesis lead:f1->api:f0

Caption: Role of 4-Piperidineethanol in a typical drug discovery workflow.

The piperidine moiety is prevalent in pharmaceuticals due to its favorable physicochemical properties, including improved aqueous solubility and the ability to form salt forms. It is a key structural feature in drugs targeting the central nervous system (CNS), among others.[2][4] For example, it is a reactant for synthesizing amodiaquine analogues for treating cerebral malaria and inhibitors of the Hepatitis C virus NS5B polymerase.[6]

Conclusion

The commercial availability of 4-Piperidineethanol with 95% purity provides researchers and drug developers with a cost-effective and versatile chemical building block. However, its effective use is predicated on a thorough understanding of its quality attributes. By carefully selecting suppliers, rigorously interpreting Certificates of Analysis, and being cognizant of potential impurities derived from its synthesis, scientists can mitigate risks and ensure the reliability and reproducibility of their experimental outcomes. The application of validated analytical methods is the cornerstone of this quality assurance, forming a self-validating system that underpins scientific integrity from the bench to clinical development.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Source: PubMed Central. URL: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Source: ResearchGate. URL: [Link]

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds. Source: Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Source: Acta Poloniae Pharmaceutica. URL: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Source: IJNRD. URL: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Source: Hyma Synthesis. URL: [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Source: Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Source: Chemical Review and Letters. URL: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. Source: ResearchGate. URL: [Link]

  • Piperidine Synthesis. - DTIC. Source: Defense Technical Information Center. URL: [Link]

  • US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. Source: Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. Source: NTU Journal of Pure Sciences. URL: [Link]

  • 1-Piperidine Ethanol (2-Piperidino Ethanol) - Amines & Plasticizers Limited. Source: Amines & Plasticizers Limited. URL: [Link]

  • 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem. Source: PubChem - NIH. URL: [Link]

  • N-(2-Hydroxyethyl) Piperidine - Mallak Specialties Pvt Ltd. Source: Mallak Specialties. URL: [Link]

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Methodological & Application

Application Notes & Protocols: 4-Hydroxy-1-piperidineethanol as a Versatile Scaffold in Neurochemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the presence of a basic nitrogen atom allow it to effectively interact with a multitude of CNS receptors. Within this esteemed class of molecules, 4-Hydroxy-1-piperidineethanol emerges as a particularly strategic, yet underexplored, building block for the synthesis of novel neurochemical probes and drug candidates.

This molecule uniquely combines three critical pharmacophoric elements:

  • A Piperidine Core: Provides the fundamental structure for CNS activity and influences physicochemical properties like blood-brain barrier permeability.[3]

  • A 4-Hydroxyl Group: Acts as a crucial hydrogen bond donor and acceptor, enabling precise interactions within receptor binding pockets to enhance affinity and selectivity.[4]

  • An N-Ethanol Linker: Offers a reactive handle and a flexible spacer for attaching additional molecular fragments, allowing for the exploration of complex receptor topographies.

This guide moves beyond viewing this compound as a standalone agent. Instead, we present it as a versatile synthetic precursor. We provide the rationale and detailed protocols for leveraging its structure to design and synthesize targeted neurological ligands, and subsequently, to validate their neurochemical activity.

Physicochemical Properties and Researcher's Quick Reference

Proper handling and accurate solution preparation are foundational to reproducible research. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3040-44-6[5][6]
Molecular Formula C₇H₁₅NO[6][7]
Molecular Weight 129.20 g/mol [5][6]
Appearance Colorless to light orange/yellow clear liquid[8]
Boiling Point 198-202 °C[5][7]
Density ~0.973 - 0.98 g/mL at 20-25 °C[5][8]
Solubility Soluble in water and ethanol[7][8]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[9][10][9][10]
Protocol 1: Preparation of Aqueous Stock Solution

Causality: A well-characterized, sterile stock solution is critical for accurate downstream biological assays. Given its solubility in water, an aqueous stock is straightforward to prepare.

  • Aseptic Technique: Work in a laminar flow hood. Use sterile equipment and reagents to prevent microbial contamination of the final stock solution.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Add a target amount of this compound (e.g., 12.92 mg) directly into the tube using a calibrated pipette.

  • Solubilization: Add a precise volume of sterile, nuclease-free water (e.g., 1.0 mL) to the tube to achieve a desired high-concentration stock (e.g., 100 mM).

  • Mixing: Vortex thoroughly for 30-60 seconds until the liquid is a clear, homogenous solution.

  • Storage & Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound over time.

  • Documentation: Clearly label all aliquots with the compound name, concentration, date, and initials. Maintain a log.

Application I: Synthetic Elaboration for Targeted Ligand Development

The true utility of this compound lies in its capacity for synthetic modification. The hydroxyl and secondary amine (after formation) functionalities serve as chemical handles to build more complex and potent molecules.

Rationale: Designing a Selective NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor is a critical ion channel in synaptic plasticity and neuronal function. Hyperactivation is implicated in numerous neuropathologies. Research has shown that piperidine derivatives, specifically those with a 4-hydroxyl group, can be potent and selective antagonists of the NR1/2B subtype of the NMDA receptor.[4] The 4-hydroxyl group, in particular, was found to decrease off-target effects at α1-adrenergic receptors and K+ channels.[4]

The following workflow and protocol outline a hypothetical, yet plausible, two-step synthesis to create a novel NMDA receptor antagonist based on the this compound scaffold, inspired by published research.[4]

G start This compound reagent1 NaH, Aryl-O-CH2CH2-Br (Williamson Ether Synthesis) start->reagent1 intermediate Intermediate A: N-Aryloxyethyl Derivative reagent1->intermediate Step 1 reagent2 1. Deprotonation (BuLi) 2. Alkylation (R-CH2-Br) intermediate->reagent2 product Final Product: Potent NR1/2B Antagonist reagent2->product Step 2 G prep Prepare Receptor Source (e.g., HEK293 cell membranes expressing NR1/2B) incubate Incubate: - Receptor Source - Radioligand ([³H]Ifenprodil) - Test Compound (Varying Conc.) prep->incubate separate Separate Bound from Free (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 and Ki quantify->analyze G agonist Agonists (Glutamate/NMDA + Glycine) receptor NR1/2B NMDA Receptor (on cell surface) agonist->receptor antagonist Synthesized Antagonist antagonist->receptor channel_open Ion Channel Opens receptor->channel_open Activation channel_blocked Ion Channel Blocked receptor->channel_blocked Antagonism ca_influx Ca²⁺ Influx channel_open->ca_influx no_ca_influx No Ca²⁺ Influx channel_blocked->no_ca_influx response Neuronal Response (Excitotoxicity, LTP, etc.) ca_influx->response no_response Inhibition of Response (Neuroprotection) no_ca_influx->no_response

Sources

Protocol for the N-alkylation of 4-hydroxypiperidine with 2-bromoethanol: Synthesis of 1-(2-hydroxyethyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-hydroxypiperidine using 2-bromoethanol to synthesize 1-(2-hydroxyethyl)-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step experimental procedure, and critical insights into process optimization and safety. The protocol emphasizes a self-validating system, including methods for reaction monitoring and product characterization, to ensure reproducibility and high purity of the final compound, a valuable building block in medicinal chemistry.

Introduction and Scientific Context

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Functionalization of the piperidine nitrogen allows for the introduction of diverse pharmacophores, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The target molecule, 1-(2-hydroxyethyl)-4-hydroxypiperidine, is a bifunctional building block incorporating two hydroxyl groups, which serve as key handles for subsequent derivatization in drug discovery programs.

The N-alkylation of a secondary amine, such as 4-hydroxypiperidine, with an alkyl halide is a fundamental and powerful transformation for forming carbon-nitrogen bonds.[1] This specific protocol details a robust and efficient method using 2-bromoethanol as the alkylating agent, providing a reliable pathway to the desired tertiary amine.

Reaction Mechanism and Scientific Rationale

The SN2 Pathway

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol that is bonded to the bromine atom. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-Br bond, with bromide acting as the leaving group.

The Critical Role of the Base

A crucial component of this reaction is the presence of a base. The initial SN2 reaction produces a hydrobromide salt of the tertiary amine product. This salt is unreactive as a nucleophile and, if allowed to accumulate, would protonate the starting 4-hydroxypiperidine, effectively quenching the reaction.[2]

An inorganic base, such as potassium carbonate (K₂CO₃), is employed to serve two primary functions:

  • Neutralization: It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine.[3]

  • Regeneration: By scavenging the proton, it ensures that the 4-hydroxypiperidine remains in its free, nucleophilic form, allowing the reaction to proceed to completion.

Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and its heterogeneous nature in solvents like acetonitrile simplifies the work-up process, as it can be easily removed by filtration.[4][5]

Controlling Potential Side Reactions

While this reaction is generally efficient, two primary side reactions must be considered:

  • Over-alkylation (Quaternization): The tertiary amine product is also nucleophilic and can potentially react with another molecule of 2-bromoethanol to form a quaternary ammonium salt.[1] However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines.[2] Using a slight excess of the starting amine or controlled, slow addition of the alkylating agent can further mitigate this risk.[6]

  • O-alkylation: The hydroxyl group on 4-hydroxypiperidine could also act as a nucleophile. However, the nitrogen atom is significantly more nucleophilic than the oxygen atom of the secondary alcohol, making N-alkylation the overwhelmingly favored pathway under these conditions.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process controls and clear characterization endpoints.

Reagent and Equipment Summary
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/PurityAmountMoles (mmol)Equivalents
4-Hydroxypiperidine5382-16-1101.1598%5.00 g48.941.0
2-Bromoethanol540-51-2124.9795%5.25 mL (7.34 g)55.801.14
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99% (anhydrous)10.15 g73.411.5
Acetonitrile (ACN)75-05-841.05Anhydrous100 mL--
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle with controller
Nitrogen/Argon inlet
TLC plates (Silica gel 60 F₂₅₄)
Buchner funnel and filter paper
Separatory funnel (250 mL)
Rotary evaporator
Mandatory Safety Precautions
  • 2-Bromoethanol is highly toxic and corrosive. It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[7][8] This reagent MUST be handled in a certified chemical fume hood at all times. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • 4-Hydroxypiperidine is an irritant. It can cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust and direct contact.

  • Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.

  • The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from interfering, although the reaction can tolerate small amounts of air.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (5.00 g, 48.94 mmol) and anhydrous potassium carbonate (10.15 g, 73.41 mmol).

    • Add 100 mL of anhydrous acetonitrile to the flask.

    • Fit the flask with a reflux condenser and an inert gas inlet (e.g., a nitrogen-filled balloon).

    • Begin stirring the suspension at room temperature.

  • Reagent Addition:

    • In the fume hood, carefully measure 2-bromoethanol (5.25 mL, 55.80 mmol) using a syringe.

    • Slowly add the 2-bromoethanol to the stirring suspension in the flask via syringe over 5-10 minutes.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

    • Maintain the reflux and stirring for 12-18 hours. The exact time may vary, necessitating reaction monitoring.

  • In-Process Monitoring via Thin-Layer Chromatography (TLC):

    • Rationale: TLC is used to track the consumption of the starting material (4-hydroxypiperidine) and the formation of the product.[11]

    • Procedure:

      • Prepare a TLC chamber with an eluent of 10:1 Dichloromethane (DCM) : Methanol with 1% triethylamine (to prevent amine streaking).

      • Every 2-3 hours, pause stirring briefly, and carefully withdraw a small aliquot of the reaction mixture using a capillary tube.

      • Spot the aliquot on a TLC plate alongside a spot of the starting 4-hydroxypiperidine.

      • Develop the plate and visualize under a UV lamp (if UV active) and then by staining with an iodine chamber or potassium permanganate dip.

      • The reaction is complete when the starting material spot has completely disappeared. The product will appear as a new, typically less polar, spot.

  • Reaction Work-up:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Filter the suspension through a Buchner funnel to remove the solid potassium carbonate and other inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile (2 x 20 mL) to recover any residual product.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification:

    • The resulting crude oil/solid can be purified via column chromatography on silica gel.

    • Eluent System: A gradient elution starting from 100% DCM and gradually increasing the polarity with methanol (e.g., from 0% to 10% methanol) is typically effective.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-hydroxyethyl)-4-hydroxypiperidine as the final product.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized 1-(2-hydroxyethyl)-4-hydroxypiperidine, the following characterization is recommended.

  • 1H NMR (in CDCl₃ or D₂O): Expect signals corresponding to the piperidine ring protons, the N-CH₂CH₂-OH ethyl group, and the hydroxyl protons. The integration of these signals should match the expected proton count.

  • 13C NMR: Expect distinct signals for the different carbon environments in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass ([M+H]⁺ ≈ 146.12 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretching band (around 3300-3400 cm⁻¹) and C-N and C-O stretching bands.

Visualized Workflows and Mechanisms

Overall Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Final Product A Combine 4-Hydroxypiperidine, K₂CO₃, and Acetonitrile B Add 2-Bromoethanol Slowly A->B C Heat to Reflux (12-18 hours) B->C D Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E Cool to RT & Filter D->E Reaction Complete F Concentrate Filtrate (Rotary Evaporator) E->F G Purify via Column Chromatography F->G H Characterize Product (NMR, MS, IR) G->H

Caption: Experimental workflow for the synthesis of 1-(2-hydroxyethyl)-4-hydroxypiperidine.

SN2 Reaction Mechanism

G R1 4-Hydroxypiperidine (Nucleophile) Base K₂CO₃ (Base) TS Sₙ2 Transition State R1->TS Nucleophilic Attack R2 2-Bromoethanol (Electrophile) R2->TS Salt Protonated Product (Piperidinium Bromide Salt) Product 1-(2-Hydroxyethyl)-4-hydroxypiperidine (Final Product) TS->Salt Leaving Group Departs Salt->Product Deprotonation Byproduct KHCO₃ + KBr

Caption: The SN2 mechanism for the N-alkylation of 4-hydroxypiperidine.

References

  • Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • ResearchGate. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • AKJournals. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • Chemguide. Making amines from halogenoalkanes. [Link]

Sources

Application Note: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of 1-benzyl-4-phenylpiperidin-4-ol, a tertiary alcohol, through the nucleophilic addition of a phenyl Grignard reagent to 1-benzyl-4-piperidone. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization is of significant interest to researchers in drug discovery.[1][2] 1-Benzyl-4-piperidone serves as a key starting material in the synthesis of various compounds, including fentanyl and its analogs.[3] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful and safe execution.

Reaction Principle and Causality

The core of this procedure is the nucleophilic attack of a carbanion, in the form of phenylmagnesium bromide (the Grignard reagent), on the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.[4] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the phenyl group strongly nucleophilic and basic.[5] The reaction is conducted in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent and preventing its premature quenching by protic species like water.[6][7][8] Subsequent acidic work-up protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Concentration/GradeSupplierNotes
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.26≥98%Sigma-AldrichStarting material for fentanyl synthesis.[3]
BromobenzeneC₆H₅Br157.01Anhydrous, ≥99.5%Acros Organics
Magnesium TurningsMg24.31High PurityFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%J.T.BakerEthers are highly flammable and volatile.[9]
IodineI₂253.81CrystalMallinckrodtUsed to activate magnesium.[9]
Hydrochloric AcidHCl36.463 M Aqueous SolutionVWR
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous SolutionLabChem
Anhydrous Sodium SulfateNa₂SO₄142.04GranularEMD Millipore

Safety Precautions

A thorough understanding and implementation of safety protocols are paramount when performing a Grignard reaction.

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric and react violently with water and air.[10] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • Anhydrous Conditions: The presence of water will quench the Grignard reagent.[11] All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere immediately before use.[9] Anhydrous solvents are mandatory.[10]

  • Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point. Ensure there are no open flames or spark sources in the vicinity.[9]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[9][12] An ice bath should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile gloves).[13]

  • Quenching: The work-up procedure involving acid is also exothermic. Add the quenching solution slowly and with cooling.

Experimental Protocol

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a glass stopper. Dry all glassware thoroughly in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. Alternatively, flame-dry the assembled apparatus under a stream of dry nitrogen.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface.

  • Solvent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[14] If the reaction does not start, gentle warming with a heat gun or crushing a piece of magnesium with a dry glass rod can be employed to initiate it.[14][15]

  • Completion of Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[16]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[16] The resulting dark gray to brown solution is the phenylmagnesium bromide reagent.

Part 2: Reaction with 1-Benzyl-4-piperidone
  • Substrate Preparation: In a separate flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

  • Slow Addition: Add the solution of 1-benzyl-4-piperidone dropwise to the stirred Grignard reagent.[17] The addition should be slow to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Completion: The reaction is typically complete when the starting ketone is no longer visible by TLC.

Part 3: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 3M HCl) to quench the reaction and protonate the alkoxide.[17] This process is exothermic and may cause vigorous bubbling.[17]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.[18]

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[18]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism and Workflow

The overall synthetic pathway is depicted below.

Grignard_Reaction cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Work-up Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide + Mg, Anhydrous Ether Mg Mg Magnesium_Alkoxide Magnesium Alkoxide Intermediate Phenylmagnesium_Bromide->Magnesium_Alkoxide + 1-Benzyl-4-piperidone 1_Benzyl_4_piperidone 1-Benzyl-4-piperidone Final_Product 1-Benzyl-4-phenylpiperidin-4-ol Magnesium_Alkoxide->Final_Product + H₃O⁺ (Acidic Work-up)

Caption: Workflow for the synthesis of 1-benzyl-4-phenylpiperidin-4-ol.

The reaction proceeds via a nucleophilic addition mechanism.

Mechanism node_ketone 1-Benzyl-4-piperidone (Electrophile) node_alkoxide Magnesium Alkoxide Intermediate node_ketone->node_alkoxide node_grignard Phenylmagnesium Bromide (Nucleophile) node_grignard->node_ketone Nucleophilic Attack node_product 1-Benzyl-4-phenylpiperidin-4-ol node_alkoxide->node_product Protonation (H₃O⁺)

Caption: Mechanism of the Grignard addition to the piperidone.

Characterization

The final product, 1-benzyl-4-phenylpiperidin-4-ol, is expected to be a solid with a molecular weight of 267.37 g/mol and a molecular formula of C₁₈H₂₁NO.[19]

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring. The absence of the aldehydic proton and the appearance of a hydroxyl proton signal (which may be broad and exchangeable with D₂O) are indicative of a successful reaction.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of 18 carbons, with the disappearance of the carbonyl carbon signal (typically around 200 ppm) from the starting material and the appearance of a new quaternary carbon signal (for the C-OH group) in the product.

  • IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and the disappearance of the strong C=O stretching band from the starting ketone (around 1715 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate Wet glassware or solvent; inactive magnesium surface.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Activate magnesium with a crystal of iodine, gentle heating, or by crushing the turnings.
Low product yield Incomplete reaction; premature quenching of the Grignard reagent; side reactions.Allow for sufficient reaction time. Ensure strict anhydrous and inert conditions. Control the temperature during the addition of the ketone.
Formation of biphenyl impurity Reaction of the Grignard reagent with unreacted bromobenzene.Ensure slow, controlled addition of bromobenzene during Grignard formation. Maintain a moderate reaction temperature. Biphenyl can be removed during purification.[17]
Oily or impure product Incomplete reaction; presence of side products.Optimize purification method (recrystallization solvent system or chromatography mobile phase).

References

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Preparation method of N-benzyl-4-piperidone. (2023, October 24). Google Patents.
  • 4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]

  • Grignards and anhydrous ethanol. (2015, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Retrieved from [Link]

  • Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

  • phenylmagnesium bromide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose? - Quora. (2022, October 7). Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). Retrieved from [Link]

  • Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent | ResearchGate. (2017, July 8). Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. (n.d.). Retrieved from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Why is anhydrous ether used in preparation of the Grignard reagent? - Quora. (2018, January 5). Retrieved from [Link]

  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. (n.d.). Retrieved from [Link]

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The Strategic Incorporation of 4-Hydroxy-1-piperidineethanol in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for High-Performance Polymers

In the landscape of polymer and materials science, the quest for novel monomers and modifiers that impart unique functionalities and enhance material performance is perpetual. 4-Hydroxy-1-piperidineethanol, a heterocyclic compound featuring both a primary hydroxyl group and a tertiary amine, presents itself as a versatile building block for a new generation of polymers. Its distinct bifunctional nature—a reactive alcohol for polymerization and a catalytic, adhesion-promoting, and pH-responsive tertiary amine—opens avenues for creating materials with tailored properties.

This guide provides an in-depth exploration of the applications of this compound in key polymer systems, including polyurethanes, polyesters, and epoxy resins. We will delve into the mechanistic roles of this molecule, offer detailed synthesis protocols, and discuss the resultant structure-property relationships that are critical for researchers, scientists, and drug development professionals.

Core Applications in Polymer Synthesis

The unique structure of this compound allows it to play several critical roles in polymerization, primarily as a chain extender in polyurethanes and as a curing agent or modifier in epoxy systems.

As a Chain Extender in Polyurethanes (PUs)

Polyurethanes are a class of polymers renowned for their versatility, finding use in foams, elastomers, coatings, and adhesives.[1][2] Their properties are largely dictated by the phase-separated morphology of soft segments (from long-chain polyols) and hard segments.[3] Chain extenders are low-molecular-weight diols or diamines that react with isocyanates to form these crucial hard segments, significantly influencing the final mechanical and thermal properties of the material.[3][4][5]

Mechanistic Insight: When used as a chain extender, the primary hydroxyl group of this compound reacts with isocyanate (-NCO) groups to form urethane linkages.[1] The bulky, cyclic piperidine ring introduces rigidity and steric hindrance into the hard segments. This disruption of chain packing can modify the degree of phase separation and hydrogen bonding between polymer chains, which is a key determinant of performance.[3] Furthermore, the pendant piperidine group, with its tertiary amine, can act as an intrinsic catalyst for the isocyanate-hydroxyl reaction, potentially accelerating curing times. This tertiary amine also introduces a site for pH-responsiveness or for further chemical modification.

Diagram: Polyurethane Formation Mechanism

The following diagram illustrates the fundamental reaction where this compound acts as a chain extender, reacting with a diisocyanate to form the hard segment of a polyurethane.

PU_Formation cluster_reactants Reactants cluster_product Resulting Urethane Linkage Diisocyanate O=C=N-R-N=C=O (Diisocyanate) Urethane ~R-NH-C(=O)-O-(CH₂)₂-N(CH₂)₄CH₂~ (Polyurethane Hard Segment) Diisocyanate->Urethane + 2x HPE HPE HO-(CH₂)₂-N(CH₂)₄CH₂ (this compound)

Caption: Reaction of a diisocyanate with this compound.

As a Curing Agent and Modifier in Epoxy Resins

Epoxy resins are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength.[6] These properties are achieved through a curing process where the epoxy prepolymer reacts with a curing agent (or hardener) to form a highly cross-linked network.[7]

Mechanistic Insight: this compound functions as a tertiary amine catalyst in epoxy formulations.[8] The lone pair of electrons on the nitrogen atom of the piperidine ring initiates the anionic polymerization of epoxy groups. This process can occur via two main pathways:

  • Direct Catalysis: The tertiary amine attacks the electrophilic carbon of the epoxide ring, opening it to form a zwitterion. This zwitterion then attacks another epoxide monomer, propagating the polymerization.

  • Co-catalysis: The tertiary amine can activate a proton donor present in the system (like its own hydroxyl group or other alcohols). This activated species then opens the epoxy ring.

The presence of the hydroxyl group also allows the molecule to be covalently incorporated into the epoxy network, acting as a flexibilizer and reducing the crosslink density compared to more rigid amine hardeners.[8][9] This can improve the toughness and impact resistance of the cured resin. The piperidine moiety itself can enhance the thermal stability and adhesion of the final product.[6][10]

Structure-Property Relationships: The Impact of the Piperidine Moiety

Incorporating this compound into polymer backbones allows for precise tuning of material properties.[11]

  • Thermal Properties: The rigid cyclic structure of the piperidine ring can increase the glass transition temperature (Tg) of the polymer by restricting segmental motion. However, in epoxy systems, its role as a flexibilizer might lead to a controlled decrease in Tg. Thermogravimetric analysis (TGA) often reveals enhanced thermal stability in polymers containing piperidine derivatives.[10][12]

  • Mechanical Properties: In polyurethanes, the introduction of this asymmetric chain extender can disrupt hard segment crystallization, leading to more elastomeric behavior with improved elongation and toughness.[13] In epoxies, it can improve fracture toughness by reducing brittleness.[14]

  • Adhesion and Surface Properties: The polar nature of the urethane/epoxy linkages and the presence of the nitrogen-containing heterocycle can significantly improve adhesion to various substrates.[6][15] This is particularly valuable in the formulation of high-performance coatings and adhesives.

  • Biocompatibility and Bioactivity: Piperidine structures are prevalent in many pharmaceuticals and natural alkaloids.[16] Polymers incorporating these moieties are of significant interest for biomedical applications, such as in drug delivery systems or for creating antimicrobial surfaces.[10]

Data Summary: Expected Performance Shifts

The following table summarizes the anticipated effects of incorporating this compound (HPE) into a standard polyurethane formulation compared to a conventional linear diol chain extender like 1,4-Butanediol (BDO).

PropertyStandard PU (with BDO)Modified PU (with HPE)Rationale for Change
Tensile Strength (MPa) 40 - 5035 - 45Asymmetric HPE structure may disrupt hard segment packing, slightly reducing tensile strength.[1]
Elongation at Break (%) 400 - 500%500 - 650%Reduced hard segment crystallinity allows for greater chain mobility and flexibility.[13]
Glass Transition (Tg, °C) -30 to -40°C (Soft Seg.)-30 to -40°C (Soft Seg.)Minimal change expected in the soft segment Tg.
Hardness (Shore A) 85 - 9580 - 90Softer, more flexible network due to disrupted hard domains.
Adhesion to Polar Substrates GoodExcellentThe tertiary amine in the piperidine ring enhances polar interactions and surface wetting.[15]

Application Protocols

The following protocols are provided as a baseline for laboratory synthesis and characterization. Researchers should adapt these procedures based on their specific materials and equipment.

Protocol 1: Synthesis of a Polyurethane Elastomer using HPE as a Chain Extender

Objective: To synthesize a polyurethane elastomer film via a two-step prepolymer method to evaluate the effect of this compound on its properties.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (HPE)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG under vacuum at 85°C for 2 hours in a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Cool the PTMEG to 60°C.

    • Add molten MDI to the flask with vigorous stirring (NCO/OH ratio of 2:1).

    • Add 2-3 drops of DBTDL catalyst.

    • Increase the temperature to 75°C and maintain for 1.5-2 hours to form the NCO-terminated prepolymer.[5] Monitor the reaction progress by titrating for %NCO content.

  • Chain Extension:

    • Once the theoretical %NCO is reached, cool the prepolymer to 60°C and dissolve it in anhydrous DMF to achieve a 30% (w/v) solution.

    • In a separate vessel, dissolve a stoichiometric amount of HPE (to react with the remaining NCO groups) in DMF.

    • Slowly add the HPE solution to the prepolymer solution under vigorous stirring.

    • Continue stirring for 1 hour at 60°C. The viscosity will increase significantly.

  • Film Casting and Curing:

    • Pour the viscous polymer solution onto a clean, flat glass plate.

    • Cast the film using a doctor blade to ensure uniform thickness.

    • Place the cast film in a vacuum oven. Dry at 60°C for 12 hours to remove the DMF.

    • Post-cure the film at 100°C for 2 hours to ensure complete reaction.

    • Allow the film to age at room temperature for at least 7 days before characterization to allow for the development of stable morphology.[5]

Diagram: Experimental Workflow for PU Synthesis & Characterization

Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A 1. Dry PTMEG Polyol (Vacuum, 85°C) B 2. Add MDI & Catalyst (Form Prepolymer, 75°C) A->B C 3. Dissolve in DMF B->C D 4. Chain Extend with HPE C->D E 5. Cast Film & Cure (60°C -> 100°C) D->E F FTIR Analysis (Confirm Urethane Formation) E->F Aged Sample G DSC/TGA Analysis (Thermal Properties) E->G Aged Sample H Tensile Testing (DMA) (Mechanical Properties) E->H Aged Sample

Caption: Workflow from polyurethane synthesis to material characterization.

Protocol 2: Characterization of the Synthesized Polyurethane

Objective: To verify the chemical structure and evaluate the thermal and mechanical properties of the synthesized polyurethane film.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the completion of the polymerization reaction.

  • Method: Obtain an ATR-FTIR spectrum of the cured film.

  • Expected Observations:

    • Disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹.

    • Appearance of a strong carbonyl (C=O) peak from the urethane group around 1700-1730 cm⁻¹.[17]

    • Appearance of an N-H stretching peak around 3300-3350 cm⁻¹.[17]

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperatures (Tg) of the soft and hard segments.

  • Method: Heat a small sample (5-10 mg) from -80°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Expected Observations: A step-change in the heat flow curve indicating the soft segment Tg (typically between -30°C and -50°C for PTMEG-based PUs). A more subtle transition at a higher temperature may indicate the hard segment Tg.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the polymer.

  • Method: Heat a sample (5-10 mg) from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Expected Observations: A plot of weight loss vs. temperature. The onset temperature of decomposition provides a measure of thermal stability. Polymers with piperidine moieties are expected to show high thermal stability.[12]

4. Dynamic Mechanical Analysis (DMA):

  • Purpose: To measure the mechanical properties (tensile strength, elongation at break, modulus) as a function of temperature.

  • Method: Cut dumbbell-shaped specimens from the cured film. Perform tensile tests according to ASTM D638 standard.

  • Expected Observations: Generate stress-strain curves to determine key mechanical properties. The data will validate the effects predicted in the data summary table.

Conclusion and Future Outlook

This compound is a compelling and highly functional molecule for advanced polymer design. Its ability to act as both a reactive monomer and a catalytic/functional center provides a powerful tool for creating materials with enhanced thermal stability, tailored mechanical responses, and improved adhesion. The protocols and insights provided herein serve as a foundational guide for researchers to explore and harness the potential of this versatile building block in developing next-generation coatings, adhesives, elastomers, and functional biomaterials. Future research will likely focus on leveraging the tertiary amine for creating "smart" polymers that respond to external stimuli like pH, and further exploring its use in sustainable, bio-based polymer systems.

References

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  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • Special Issue : Thermal and Mechanical Properties of Polymers. MDPI.
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  • WO/2018/118137 N-HYDROXYL ETHYL PIPERIDINE (NHEP): A NOVEL CURING AGENT FOR EPOXY SYSTEMS. (2018).
  • Chain extenders for polyurethanes. (1990).
  • Mechanical and thermal properties of polyurethane elastomers based on hydroxyl‐terminated polybutadienes and biopitch. (2003).
  • Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. (2021).
  • Synthesis and Characterization of Bio-Based Polyester Polyol. (2016). DergiPark.
  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applic
  • Types of Diluents for Epoxy Resins based on their Reactivity. (2025). SpecialChem.
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  • Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. (2021). NIH.
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  • Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. (2010). PCI Magazine.
  • Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (2022). PMC - NIH.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Thermal and mechanical properties of polysulfide/epoxy copolymer system: The effect of anhydride content. (2008).
  • EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS.
  • Synthesis and Characterization of Bio-Based Polyester Polyol. (2016).
  • Synthesis and Properties Study of Liquid Crystalline Epoxy Resin Containing Azomethine-Based Monomeric Mesogens. (2023). MDPI.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Hydroxy-1-piperidineethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of crude 4-Hydroxy-1-piperidineethanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the challenges of purifying this versatile building block. As Senior Application Scientists, we have synthesized key literature and practical insights to ensure the information is both scientifically sound and field-tested.

Understanding Your Crude Material: Potential Impurities

The first step in any successful purification is understanding the potential impurities in your crude this compound. The nature of these impurities is dictated by the synthetic route employed. Below, we outline common synthetic pathways and their associated potential byproducts.

Common Synthetic Routes and Likely Impurities:
  • Alkylation of 4-Hydroxypiperidine with a 2-Haloethanol (e.g., 2-Chloroethanol or 2-Bromoethanol):

    • Unreacted Starting Materials: 4-Hydroxypiperidine and the 2-haloethanol.

    • Over-alkylation/Side Products: Bis-alkylation of any residual water to form ethylene glycol.

    • Inorganic Salts: Halide salts (e.g., NaCl, KBr) formed during the reaction, which are typically removed during an aqueous workup.

  • Reaction of 4-Hydroxypiperidine with Ethylene Oxide:

    • Unreacted 4-Hydroxypiperidine.

    • Polyethoxylation: Reaction of the product's hydroxyl group with additional ethylene oxide molecules to form oligomeric ethers. This is a common side reaction when using ethylene oxide.

    • Diol Formation: Ethylene glycol, from the reaction of ethylene oxide with any water present.

  • Reductive Amination of a Precursor Aldehyde/Ketone:

    • Unreacted Starting Materials: The carbonyl compound and the amine source.

    • Over-reduction or Incomplete Reaction Products.

    • Catalyst Residues: Residual hydrogenation catalyst (e.g., Palladium, Platinum, Nickel) if this method is employed.

Purification Strategy Selection Guide

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound.

Caption: Decision workflow for selecting the appropriate purification strategy.

Troubleshooting and FAQs

Section 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. This compound is a solid at room temperature, making this a viable purification method.

Frequently Asked Questions (FAQs): Recrystallization

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Given its polar nature (containing both a hydroxyl group and a tertiary amine), polar solvents are a good starting point. Ethyl acetate is a commonly used solvent for the recrystallization of similar 4-hydroxypiperidine derivatives. A mixed solvent system may also be effective. A good approach is to use a solvent in which the compound is soluble when hot but sparingly soluble when cold.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This can happen if the solution is too concentrated or cools too quickly. To remedy this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly. You can insulate the flask to encourage slow cooling.

  • Consider using a different solvent or a mixed solvent system.

Q3: No crystals are forming even after the solution has cooled. What are my next steps?

A3: This indicates that the solution is not supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth.

  • Adding a seed crystal of pure this compound, if available.

  • Concentrating the solution by gently boiling off some of the solvent and then allowing it to cool again.

  • Cooling the solution in an ice bath to further decrease the solubility of your compound.

Troubleshooting Guide: Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Test different solvents or mixed solvent systems.- Concentrate the filtrate by boiling off some solvent.- Ensure the filtration apparatus is pre-heated.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Crystals are very fine or powdery - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed at room temperature before moving to an ice bath.
Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., Methanol/Toluene)

This protocol is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol (the "good" solvent).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Cloudiness: While the methanol solution is still hot, add hot toluene (the "poor" solvent) dropwise until the solution becomes faintly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot methanol to just re-dissolve the cloudiness.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Drying: Dry the crystals under vacuum.

Section 2: Vacuum Distillation

Vacuum distillation is an effective method for purifying liquids, especially those with high boiling points that may decompose at atmospheric pressure.

Frequently Asked Questions (FAQs): Vacuum Distillation

Q1: At what temperature and pressure should I distill this compound?

A1: The boiling point of this compound is reported to be 131-136 °C at 17 mmHg. It is advisable to start with a pressure in this range and adjust the temperature accordingly. A good vacuum is crucial for successful distillation at a lower temperature to prevent thermal degradation.

Q2: My distillation is very slow, or nothing is coming over. What's wrong?

A2: This could be due to several factors:

  • Inadequate Vacuum: Check your vacuum pump and all connections for leaks. Use a manometer to monitor the pressure.

  • Insufficient Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of your compound at the given pressure.

  • Poor Insulation: Insulate the distillation head and fractionating column with glass wool or aluminum foil to prevent premature condensation.

  • "Bumping": The liquid may be superheating and not boiling smoothly. Use a magnetic stirrer or boiling chips suitable for vacuum distillation.

Q3: The distillate is discolored. What does this indicate?

A3: Discoloration can suggest thermal degradation of the product. To mitigate this, improve the vacuum to lower the distillation temperature. It's also possible that lower-boiling colored impurities are co-distilling. A fractionating column can help to separate components with different boiling points more effectively.

Troubleshooting Guide: Vacuum Distillation
Problem Possible Cause(s) Suggested Solution(s)
Pressure Fluctuations - Leaks in the system.- Inconsistent vacuum pump performance.- Check all joints and connections for leaks using a high-vacuum grease.- Service or replace the vacuum pump.
Product Decomposes in the Pot - Distillation temperature is too high.- Improve the vacuum to lower the boiling point.- Use a Kugelrohr apparatus for small quantities to minimize heating time.
Poor Separation of Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for better equilibration.
Section 3: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar, basic compound like this compound, some modifications to standard silica gel chromatography are often necessary.

Frequently Asked Questions (FAQs): Column Chromatography

Q1: What stationary and mobile phases should I use for purifying this compound?

A1:

  • Stationary Phase: Standard silica gel can be used, but due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. To mitigate this, you can either use a deactivated silica (e.g., by adding a small percentage of a base like triethylamine to the eluent) or use an alternative stationary phase like alumina (basic or neutral).

  • Mobile Phase: A gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) is a good starting point. For basic compounds on silica, adding 0.5-1% triethylamine to the eluent can significantly improve peak shape.

Q2: I'm seeing significant peak tailing on my TLC and column. How can I fix this?

A2: Peak tailing of amines on silica gel is common due to strong interactions with acidic silanol groups. To address this:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine or ammonia (as a solution in methanol) into your eluent system.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) with an appropriate aqueous/organic mobile phase.

Q3: How can I monitor the separation during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. Collect fractions and spot them on a TLC plate. To visualize the spots, you can use:

  • UV light if the compound or impurities are UV active.

  • Staining agents such as potassium permanganate (which reacts with the alcohol) or iodine vapor.

Troubleshooting Guide: Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column was overloaded.- Optimize the eluent system using TLC to achieve good separation between your product and impurities.- Use a larger column or reduce the amount of crude material loaded.
Compound Stuck on the Column - The compound is too polar for the chosen eluent.- Gradually increase the polarity of the mobile phase.- If using silica, ensure a basic modifier is present in the eluent.
Cracked or Channeled Column - Improperly packed column.- Pack the column carefully as a slurry to ensure a homogenous stationary phase bed.
Experimental Protocol: Flash Chromatography on Silica Gel

This is a general protocol and should be optimized based on TLC analysis.

  • Solvent System Selection: Develop a solvent system using TLC (e.g., Dichloromethane/Methanol with 1% Triethylamine) that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: A typical workflow for flash column chromatography purification.

Stability and Degradation Considerations

Understanding the stability of this compound is crucial to prevent the formation of new impurities during purification.

  • Thermal Stability: As an amino alcohol, prolonged exposure to high temperatures, especially above its boiling point at atmospheric pressure, can lead to degradation. Vacuum distillation is recommended to minimize thermal stress.

  • pH Stability: Piperidine derivatives are generally stable under basic and neutral conditions. However, under strongly acidic conditions, dehydration of the secondary alcohol to form an alkene is a potential side reaction.

Final Purity Assessment

After purification, it is essential to assess the purity of the final product. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or an acid modifier is a good starting point for method development.

  • Gas Chromatography (GC): Can be used to assess purity, especially for volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.

By understanding the nature of potential impurities and applying the appropriate purification and troubleshooting techniques, researchers can consistently obtain high-purity this compound for their downstream applications.

References
  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. [Link]

  • ResearchGate. (2016, October 5). 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(18), 6396–6401. [Link]

  • BevZero. (2024, February 23). Vacuum Distillation Explained: Mastering The Dealcoholization Process. [Link]

  • University of York. Mixed-solvent recrystallisation. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. (2024, April 11). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (2008). General methods for flash chromatography using disposable columns. Medicinal research reviews, 28(5), 844–860. [Link]

  • Semantic Scholar. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Reddit. (2022, March 18). Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c.[Link]

  • Biotage. Successful flash chromatography. [Link]

  • National Center for Biotechnology Information. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). *The thermal decomposition of quaternary ammonium hydroxides. Part 5.

Common side products in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during the synthesis of substituted piperidines. As a Senior Application Scientist, my goal is to provide not just solutions, but also the mechanistic reasoning behind them to empower your experimental design.

Section 1: Catalytic Hydrogenation of Substituted Pyridines

The reduction of a substituted pyridine is one of the most direct routes to the corresponding piperidine.[1] However, the aromaticity of the pyridine ring and the Lewis basicity of the nitrogen atom present unique challenges.[2][3]

Frequently Asked Questions (FAQs)

Q1: My pyridine hydrogenation is stalled or incomplete, leaving significant amounts of starting material or partially hydrogenated intermediates. What is causing this?

A1: This is a common issue stemming from several factors:

  • Catalyst Inhibition: The basic nitrogen atom of both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, acting as a poison and inhibiting its activity.[2][3]

  • Insufficient Reaction Conditions: The high stability of the aromatic ring requires sufficient energy to overcome. Low hydrogen pressure or temperature may be inadequate for complete reduction.[2]

  • Catalyst Poisons: Trace impurities from previous synthetic steps, such as sulfur or phosphine compounds, can irreversibly poison the catalyst.[2]

Troubleshooting Workflow: Incomplete Pyridine Hydrogenation

start Incomplete Hydrogenation Detected (Starting Material or Intermediates Remain) c1 Is the starting material pure? start->c1 c2 Are reaction conditions sufficient? c1->c2 Yes s1 Action: Purify pyridine precursor (e.g., distillation, chromatography) to remove catalyst poisons. c1->s1 No c3 Is catalyst inhibition suspected? c2->c3 Yes s2 Action: Increase H₂ pressure (e.g., 50-80 bar) and/or temperature (e.g., 60-80 °C). c2->s2 No s3 Action: Add acidic co-solvent (e.g., glacial acetic acid, HCl) to protonate nitrogen. c3->s3 Yes end_node Monitor reaction for completion. c3->end_node No s1->c2 s2->c3 s4 Action: Switch to a more robust catalyst (e.g., Rh/C or PtO₂). s3->s4 s4->end_node cluster_0 Step 1: Desired Alkylation cluster_1 Step 2: Undesired Over-Alkylation n1 Piperidine (Secondary Amine) n3 N-Alkylpiperidine (Tertiary Amine) n1->n3 + R-X n2 Alkyl Halide (R-X) n4 N-Alkylpiperidine (More Nucleophilic) n3->n4 n6 Quaternary Ammonium Salt (Byproduct) n4->n6 + R-X n5 Alkyl Halide (R-X)

Caption: The two-step process leading to over-alkylation.

Troubleshooting & Optimization Protocol

The key to preventing over-alkylation is to control the relative concentrations of the nucleophile and electrophile. [4][5] Protocol: Controlled Mono-Alkylation via Slow Addition

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the starting piperidine (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DBU, 1.5-2.0 eq.) in an anhydrous solvent like acetonitrile. [5]2. Reagent Preparation: In a separate flask or syringe, prepare a solution of the alkyl halide (use a maximum of 1.0 equivalent to avoid excess). [4]3. Slow Addition: Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture over several hours. [4][5]This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the more abundant starting secondary amine than the newly formed tertiary amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed.

  • Workup: Once complete, filter the mixture to remove the base. The filtrate can then be concentrated and purified by chromatography or distillation.

Section 3: Reductive Amination

Reductive amination is a powerful and versatile method for N-functionalization, involving the reaction of a piperidine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. [6][7]

Frequently Asked Questions (FAQs)

Q5: My reductive amination is low-yielding, and the main byproduct appears to be the alcohol derived from my starting aldehyde. What's wrong?

A5: This indicates that your reducing agent is reacting directly with the aldehyde faster than the aldehyde is reacting with the piperidine to form the necessary iminium ion intermediate. [8] Competitive Reaction Pathways

start Piperidine + Aldehyde path1 Iminium Ion Formation start->path1 Step 1a (Desired) path2 Direct Aldehyde Reduction (Side Reaction) start->path2 Step 1b (Undesired) prod1 Desired N-Alkylpiperidine path1->prod1 Reduction [H⁻] prod2 Alcohol Byproduct path2->prod2 Reduction [H⁻]

Caption: Competing pathways in reductive amination.

Solution: The choice of reducing agent is critical.

  • Avoid Harsh Reductants: Reagents like NaBH₄ can readily reduce aldehydes. [6]* Use Selective Reductants: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. [6]It is a milder reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being much slower to reduce the starting aldehyde. [4][6]* One-Pot Procedure: A one-pot protocol with NaBH(OAc)₃ is highly effective. The piperidine, aldehyde, and NaBH(OAc)₃ can all be mixed together. The equilibrium formation of the iminium ion is followed by its immediate and selective reduction. [4]

Section 4: Other Common Side Products

Q6: I've noticed a byproduct with a mass of +16 Da compared to my tertiary amine product, especially during oxidative conditions or prolonged storage. What could this be?

A6: This is likely the corresponding Piperidine N-oxide . Tertiary amines are susceptible to oxidation to form N-oxides. [9][10]This can happen unintentionally if oxidizing agents are present or even slowly upon exposure to air over time. While sometimes utilized as prodrugs, [11]they are generally considered impurities.

  • Prevention: Store tertiary amine piperidines under an inert atmosphere and away from light and potential oxidants.

  • Removal: N-oxides are highly polar and can often be removed from the less polar tertiary amine product using standard silica gel chromatography.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Gogoi, P. (2010). Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl).
  • Alonso, J. M., & Muñoz, M. P. (2018). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes.
  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). WordPress. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ACS Publications. (n.d.). Rearrangement of Some Piperidine N-Oxides to Hexahydro-1,2-oxazepines1. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). Electrolytic reduction of pyridine to piperidine. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
  • PMC - NIH. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024).
  • Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society - ACS Publications. (2023).
  • The University of Liverpool Repository. (n.d.).
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained.
  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. WordPress. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis.
  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
  • ResearchGate. (n.d.).
  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • PMC - NIH. (n.d.). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Organic Process Research & Development - ACS Publications. (n.d.).
  • PMC - NIH. (n.d.).
  • Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

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Technical Support Center: 4-Hydroxy-1-piperidineethanol Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Hydroxy-1-piperidineethanol. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As Senior Application Scientists, we provide not just protocols, but the underlying chemical and engineering principles to empower you to make informed, safe, and efficient decisions.

Synthesis Overview and Core Scale-Up Challenges

The most common and economically viable route to this compound is the nucleophilic addition of 4-hydroxypiperidine to ethylene oxide. While straightforward on paper, this reaction presents significant safety and selectivity challenges upon scale-up.

The primary transformation is the ring-opening of ethylene oxide by the secondary amine of 4-hydroxypiperidine.

Caption: Primary synthesis route and major side reaction.

The core challenges arise from the nature of ethylene oxide, a highly reactive, toxic, and flammable gas, and the exothermic nature of the ring-opening reaction.[1][2]

  • Thermal Runaway: The reaction is highly exothermic. Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, which can result in vessel rupture.[3][4]

  • Impurity Profile: The hydroxyl group on the product is also nucleophilic and can react with another molecule of ethylene oxide. This forms a di-ethoxylated impurity that can be difficult to separate from the desired product.

  • Reagent Handling: Ethylene oxide is a gas at room temperature (BP: 10.7°C) and is typically handled as a liquid under pressure. Its safe storage, transfer, and dosing require specialized equipment and stringent protocols.[2]

  • Catalyst & Solvent Choice: While the reaction can proceed without a catalyst, it is often slow. Water or protic solvents can act as both catalyst and heat sink, but also introduce purification challenges. The choice of solvent directly impacts reaction kinetics and the overall process safety profile.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during scale-up?

A1: Based on extensive process safety analysis, the following parameters are critical and must be under tight control. The justification for each stems from the need to balance reaction rate, selectivity, and safety.

ParameterLaboratory Scale (Typical)Scale-Up Considerations & Justification
Temperature 25-50°C40-60°C. Critical for controlling exotherm. Lower temperatures lead to slow kinetics and potential for unreacted ethylene oxide accumulation. Higher temperatures accelerate the di-ethoxylation side reaction.
Ethylene Oxide Addition Added all at once or via syringeSlow, subsurface dosing. This is the most critical control point to prevent thermal runaway. The addition rate must be tied to the reactor's heat removal capacity. Accumulation of unreacted ethylene oxide is a severe safety hazard.
Pressure AtmosphericSlightly positive N₂ pressure (e.g., 1-2 barg). Prevents air ingress, which could form an explosive mixture with ethylene oxide vapors. Also helps maintain ethylene oxide in a liquid state.
Agitation Magnetic stir barHigh-torque overhead stirring with appropriate baffle design. Essential for ensuring rapid mixing of ethylene oxide into the bulk solution to prevent localized "hot spots" and to maximize heat transfer to the cooling jacket.
Stoichiometry 1.0 - 1.2 eq. Ethylene Oxide1.0 - 1.05 eq. Ethylene Oxide. Using a slight excess of 4-hydroxypiperidine is often preferred at scale to ensure complete consumption of the hazardous ethylene oxide, simplifying downstream processing and safety.

Q2: Are there alternative, potentially safer, synthetic routes?

A2: Yes. An alternative route involves the N-alkylation of 4-hydroxypiperidine with a 2-haloethanol, such as 2-chloroethanol.

Troubleshooting_Exotherm Start Problem: Sluggish Start, Sharp Exotherm Cause Root Cause: Accumulation of unreacted Ethylene Oxide due to slow initiation kinetics. Start->Cause Step1 Step 1: Pre-heat reactor with 4-hydroxypiperidine & solvent to 50°C. Cause->Step1 Step2 Step 2: Add small 'seed' charge of Ethylene Oxide (1-2% total). Step1->Step2 Confirm Observe exotherm (1-3°C rise)? Step2->Confirm Step3 Step 3: Begin slow, continuous, power-limited dosing of remaining EtO. Confirm->Step3 Yes Hold HOLD! Do not add more EtO. Troubleshoot potential issues (catalyst, purity, temp). Confirm->Hold No Solution Result: Controlled, safe reaction. Step3->Solution

Caption: Decision workflow for managing reaction initiation.

Impurity and Purification Issues

Q: My final product is contaminated with a viscous, oily substance, leading to low purity and difficulty with crystallization. What is this impurity and how can I prevent it?

A: This is almost certainly the di-ethoxylated byproduct, 1-(2-(2-hydroxyethoxy)ethyl)-4-hydroxypiperidine, and potentially higher oligomers.

Causality: The hydroxyl group on your target molecule, this compound, is also a nucleophile. It can compete with the starting 4-hydroxypiperidine to open another molecule of ethylene oxide. This side reaction is highly temperature-dependent and is exacerbated by localized high concentrations of ethylene oxide.

Mitigation Strategies:

  • Strict Temperature Control: Keep the reaction temperature below 60°C. The activation energy for the secondary alcohol attacking ethylene oxide is higher than that for the secondary amine, so lower temperatures heavily favor the desired reaction.

  • Efficient Mixing: Ensure your reactor's agitation is sufficient to disperse the ethylene oxide immediately upon addition. Poor mixing creates localized areas of high EtO concentration, promoting the side reaction.

  • Stoichiometry Control: Use a slight excess of 4-hydroxypiperidine. By ensuring the amine is always in excess relative to the ethylene oxide, you statistically favor the desired reaction pathway.

  • Purification: If the impurity is already formed, a high-vacuum distillation may be required. However, the boiling points are often close. The preferred industrial method is to develop a robust crystallization procedure. Consider a mixed-solvent system (e.g., Toluene/Heptane or Isopropanol/MTBE) to selectively precipitate the desired mono-ethoxylated product, leaving the more soluble, oilier impurity in the mother liquor.

Work-up and Isolation

Q: During the solvent removal step after the reaction, we are seeing pressure buildup in the vessel. What is the cause?

A: The most likely cause is the presence of unreacted ethylene oxide, which is volatilizing during distillation. This is a critical safety failure and indicates the reaction did not go to completion.

Causality: Ethylene oxide has a boiling point of 10.7°C. If it is not fully consumed, applying heat and/or vacuum during work-up will cause it to rapidly vaporize, leading to a potentially dangerous pressure increase.

Self-Validating Protocol:

  • In-Process Control (IPC) is Mandatory: After the ethylene oxide addition is complete, hold the batch at the reaction temperature for a "cook-out" period (e.g., 1-2 hours).

  • Confirm Completion via GC: Take a sample from the reactor and analyze it by Gas Chromatography (GC). The analysis MUST confirm that the ethylene oxide peak is absent or below a pre-defined safety limit (e.g., <0.1%).

  • Do Not Proceed Without Confirmation: It is imperative not to begin any heating or distillation steps until GC analysis confirms the complete consumption of ethylene oxide. If EtO remains, continue stirring at temperature for another hour and re-analyze. If it still persists, there may be an issue with stoichiometry or catalyst activity that needs investigation before proceeding.

References

  • Benchchem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Ali, G., et al. (2013). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • LookChem. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Li, M., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC - NIH. Retrieved from [Link]

  • Google Patents. (1998). US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • YouTube. (2023). Making Piperidine to piss off my FBI Agent. Retrieved from [Link]

  • Kartsev, V. G. (Ed.). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • DTIC. (2007). Safety: Special Effects of Thermal Runaway. Retrieved from [Link]

  • Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethylene Oxide. Retrieved from [Link]

  • ACS Publications. (2002). Efficient Synthesis of Piperidine Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2002).
  • UNECE Wiki. (2016). Li-ion Battery Thermal Runaway Caused Toxics and Analysis. Retrieved from [Link]

  • ResearchGate. (1994). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl.
  • Organic Chemistry Conferences. (2018). Coherent-synchronized gas-phase oxidation of piperidine with H2O2 and N2O. Retrieved from [Link]

  • MDPI. (2024). Thermal Runaway Characteristics and Gas Analysis of LiNi0.9Co0.05Mn0.05O2 Batteries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Ethylene Oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • ResearchGate. (2017). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines.
  • MDPI. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. Retrieved from [Link]

  • Colorado Department of Public Health and Environment. (n.d.). Ethylene oxide and your health. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet for Ethylene Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermochemistry and kinetics of the alpha-and beta-hydroxyethyl radical + O2 reactions.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Polymerization of ethylene oxide under controlled monomer addition. Retrieved from [Link]

  • Cardiff University ORCA. (n.d.). Acid-catalysed hydroamination for targeted synthesis. Retrieved from [Link]

  • PubMed. (2025). Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Retrieved from [Link]

  • Google Patents. (2010). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Chem-Impex. (n.d.). 4-Piperidineethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-TEMPO. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]

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Technical Support Center: Managing Hygroscopic Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling and storing hygroscopic hydroxypiperidine derivatives. The presence of the hydroxyl (-OH) group and the nitrogen heteroatom in the piperidine ring makes many of these derivatives susceptible to moisture absorption from the atmosphere. This hygroscopicity can lead to significant challenges in research and development, including inaccurate weighing, altered dissolution rates, physical property changes (like clumping), and chemical degradation.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the risks associated with the hygroscopic nature of these valuable compounds. By following these best practices, you can ensure the integrity of your materials, the accuracy of your experimental results, and the stability of your products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to the hygroscopic nature of hydroxypiperidine derivatives.

Q1: What does it mean for a compound to be "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[3] For hydroxypiperidine derivatives, the polar hydroxyl and amine functionalities are the primary sites for hydrogen bonding with atmospheric water molecules. This can lead to a range of issues, from simple physical clumping to more severe chemical degradation, impacting the material's quality and performance.[1][4]

Q2: Why is managing moisture so critical for these compounds?

A: Uncontrolled moisture absorption can severely compromise experimental integrity and product quality in several ways:

  • Inaccurate Mass Measurement: The absorbed water adds weight, leading to significant errors in weighing. This directly affects the concentration of solutions and the stoichiometry of reactions.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and efficacy of the active pharmaceutical ingredient (API).[1][5]

  • Altered Physical Properties: Moisture can cause powders to clump, cake, or even deliquesce (dissolve in the absorbed water), which negatively impacts powder flow, handling, and formulation processes.[6]

  • Reduced Shelf Life: Over time, continuous exposure to humidity accelerates degradation, shortening the viable shelf life of the compound.[1][5]

Q3: How can I determine if my specific hydroxypiperidine derivative is hygroscopic?

A: Hygroscopicity testing is a crucial part of preformulation and material characterization.[7][8] Standard methods include:

  • Gravimetric Sorption Analysis (GSA): This is a highly accurate method where a sample is exposed to a range of controlled humidity levels, and the change in mass is continuously monitored.[][10]

  • Thermogravimetric Analysis (TGA): While primarily used for thermal stability, TGA can indicate the presence of water by showing mass loss upon heating.

  • Karl Fischer Titration: This is the gold-standard chemical method for precise water content determination. It is highly specific to water and can detect both free and bound moisture.[11][12]

A simple, non-quantitative test is to place a small, thinly spread amount of the powder on a watch glass in an open environment. If the material becomes sticky, clumpy, or appears wet after a short period (e.g., 30-60 minutes), it is likely hygroscopic.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the handling and storage of hygroscopic hydroxypiperidine derivatives.

Problem 1: My compound has formed hard clumps in the container.
  • Probable Cause: The container was not sealed properly or was opened frequently in a high-humidity environment, leading to significant moisture uptake.

  • Immediate Solution:

    • Gently break up the larger clumps inside the container using a clean, dry spatula in a controlled, low-humidity environment (e.g., a glove box or a room with a dehumidifier).

    • If the material is thermally stable, it may be possible to dry it. Proceed to the Drying Protocols section for appropriate methods.

  • Preventative Action: Always store hygroscopic compounds in tightly sealed containers with high-quality seals. For frequently accessed materials, consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material.[13] Reinforce the seal of the primary container with Parafilm or place the entire container inside a heat-sealed, laminated foil bag with desiccant pouches.[13]

Problem 2: My reaction yield is inconsistent or lower than expected.
  • Probable Cause: Inaccurate weighing due to absorbed water is a primary suspect. If you weigh out 100 mg of a hygroscopic compound that has absorbed 10% water by mass, you are only adding 90 mg of the actual compound, throwing off your reaction stoichiometry.

  • Diagnostic Check: Determine the water content of your starting material using Karl Fischer titration.[11] This will give you a precise measure of how much water is present.

  • Solution:

    • Correction Factor: If the water content is known and consistent, you can apply a correction factor to your weighing calculations.

    • Drying: The best practice is to dry the material immediately before use to ensure you are weighing the anhydrous compound. Refer to the Drying Protocols section.

    • Controlled Weighing: Perform all weighing operations in a glove box with a controlled low-humidity atmosphere or as rapidly as possible in a room with controlled humidity.

Problem 3: The appearance or solubility of my compound has changed over time.
  • Probable Cause: This could indicate a change in the solid-state form (e.g., from an anhydrous to a hydrated form) or chemical degradation facilitated by moisture.[6][14]

  • Analytical Investigation:

    • Purity Analysis: Use techniques like HPLC or LC-MS to check for the presence of degradation products.

    • Solid-State Analysis: Techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) can identify changes in the crystal structure.

  • Solution: If degradation or solid-state changes are confirmed, the batch of material may be compromised. Discard the affected material and procure a fresh batch. Implement the stringent Storage and Handling Protocols outlined below to prevent recurrence.

Part 3: Standard Operating Procedures (SOPs) & Protocols

Adherence to standardized procedures is crucial for maintaining the integrity of hygroscopic materials.

Workflow for Handling Hygroscopic Compounds

The following diagram illustrates the decision-making process from receiving a new compound to its long-term storage and use.

G A Receive New Hydroxypiperidine Derivative B Work Inside a Low-Humidity Environment (Glove Box / Dehumidified Room) A->B C Visually Inspect for Clumping B->C D Is Compound Free-Flowing? C->D E Dry Compound (See Drying Protocol) D->E No F Aliquot into Small, Well-Sealed Vials D->F Yes E->F G Place Vials in Secondary Container with Desiccant F->G H Store in Desiccator or Controlled Environment G->H I Weighing for Experiment H->I J Equilibrate to Room Temp Before Opening I->J K Weigh Rapidly or in Glove Box J->K L Immediately Reseal Container K->L L->H

Caption: Workflow for receiving and handling hygroscopic compounds.

Protocol 1: Storage of Hygroscopic Derivatives
  • Primary Container: Ensure the compound is stored in a glass or chemically inert plastic vial with a polytetrafluoroethylene (PTFE)-lined cap that provides a tight, secure seal.

  • Seal Reinforcement: For long-term storage, wrap the cap-vial interface with Parafilm M® to create an additional barrier against moisture ingress.

  • Secondary Containment: Place the primary container(s) inside a larger, airtight secondary container, such as a desiccator cabinet or a heat-sealed foil pouch.[13]

  • Use of Desiccants: Add a desiccant, such as silica gel packets or loose indicating silica gel, to the secondary container.[13][15] Ensure the desiccant is active (e.g., blue for silica gel) and replace or regenerate it when it becomes saturated (e.g., turns pink).

  • Controlled Temperature: Store the container in a cool, dry, and dark place. Storage in a refrigerator (4-8 °C) can be effective, but it is critical to allow the container to warm to ambient temperature for at least 1-2 hours before opening to prevent condensation on the cold powder.[16]

Protocol 2: Drying a Hygroscopic Compound

Choosing the right drying method depends on the thermal stability and physical nature of the compound.

Method Procedure Advantages Disadvantages Best For
Vacuum Oven Place a thin layer of the compound in a glass dish. Heat under vacuum at a temperature well below the compound's melting or decomposition point.Efficiently removes water and other volatile solvents.Requires careful temperature control to avoid thermal degradation.[17] Not suitable for thermally labile compounds.Thermally stable, crystalline solids.
Desiccator (Vacuum) Place the compound in an open vial inside a desiccator containing a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄). Apply vacuum.Gentle, room-temperature drying. Minimizes risk of thermal degradation.Slower than oven drying. May not remove all bound water.Thermally sensitive compounds.
Lyophilization (Freeze-Drying) Dissolve the compound in a suitable solvent (e.g., water or tert-butanol), freeze the solution, and then apply a high vacuum to sublimate the solvent.Produces a very dry, high-surface-area powder.[18] Ideal for extremely sensitive or amorphous materials.Expensive, slow, and requires specialized equipment. The compound must be soluble.Biopharmaceuticals, peptides, and highly unstable small molecules.[19]

Self-Validation: After drying, the "dryness" of the compound should be confirmed. The most reliable method is Karl Fischer titration to quantify the residual water content.[11][20] A successful drying process should result in a water content below a pre-defined specification (e.g., <0.1%).

Part 4: The Science of Water Sorption

Understanding the interaction between water and the hydroxypiperidine derivative is key to effective management.

Mechanism of Water Sorption

The primary mechanism is hydrogen bonding. Water molecules, being highly polar, are attracted to the polar functional groups on the hydroxypiperidine derivative.

G cluster_0 Hydroxypiperidine Derivative cluster_1 Atmospheric Moisture a Hydroxyl Group (-OH) w1 H₂O a->w1 H-Bond b Piperidine Nitrogen (N-H or N-R) w2 H₂O b->w2 H-Bond w3 H₂O w1->w3 H-Bond

Caption: Water molecules forming hydrogen bonds with a hydroxypiperidine derivative.

Initially, a monolayer of water molecules forms on the surface. As humidity increases, multilayers can build up, and water can penetrate the bulk solid, especially if it is amorphous. This absorbed water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can accelerate degradation reactions.[14]

References

  • API Hygroscopicity Stability Testing. (2026). Google Cloud.
  • What Is Karl Fischer Titration?Mettler Toledo.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.PMC - NIH.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate.
  • The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form.PMC - NIH.
  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum.
  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
  • Hygroscopicity Testing.BOC Sciences.
  • System and method for processing hygroscopic materials.Google Patents.
  • What is Karl Fischer Titration and What are its Applications? (2018). AZoM.
  • The Moisture Challenge in Pharmaceuticals. (2023). Colorcon.
  • How To: Store Reagents.University of Rochester, Department of Chemistry.
  • Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. (2018). PMC - NIH.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics.
  • Hygroscopicity Assessment.Alfa Chemistry Testing Lab.
  • THE BASICS OF KARL FISCHER TITRATION.Quveon.
  • Drying Process in Pharmaceutical Technology.Scribd.
  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025). ResearchGate.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.PharmaInfo.
  • REVIEW ON MOISTURE CONTENT: A STABILITY PROBLEM IN PHARMACEUTICALS. (2022). EPRA Journals.
  • Karl-Fischer Titration – the method for determining water.SI Analytics.

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Validation & Comparative

A Strategic Guide for Synthetic Chemists: Comparing 4-Piperidineethanol and 1-Piperidineethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging biological targets.[1] When developing synthetic routes, the choice of starting materials is paramount, dictating reaction pathways, step economy, and ultimately, the viability of a large-scale manufacturing process. Among the myriad of substituted piperidines, two isomeric building blocks, 4-Piperidineethanol and 1-Piperidineethanol, present a crucial decision point for researchers.

This guide provides an in-depth comparison of these two reagents, moving beyond a simple list of properties to explore the strategic implications of their structural differences. We will analyze their reactivity, examine their roles in established synthetic protocols, and provide the experimental context needed for drug development professionals to make informed decisions.

Section 1: Physicochemical and Structural Profiles

At first glance, 4-Piperidineethanol and 1-Piperidineethanol are simple isomers with the same molecular formula (C₇H₁₅NO) and weight (129.20 g/mol ). However, the placement of the hydroxyethyl group—either on the C4 carbon or the ring nitrogen—creates two molecules with distinct physical properties and profoundly different chemical personalities.

The most significant difference lies in the nature of the piperidine nitrogen. 4-Piperidineethanol possesses a secondary amine (NH), a potent nucleophile and a site for further substitution. In contrast, 1-Piperidineethanol contains a tertiary amine, which is non-nucleophilic under most conditions but retains its basicity. This fundamental structural divergence is the primary driver of their differential application in synthesis.

Property4-Piperidineethanol 1-Piperidineethanol Rationale for Impact
CAS Number 622-26-4[2]3040-44-6[3]Unique identifier for sourcing and regulatory tracking.
Structure Secondary Amine, Primary AlcoholTertiary Amine, Primary AlcoholGoverns the core reactivity and synthetic applications.
IUPAC Name 2-(Piperidin-4-yl)ethanol[2]2-(Piperidin-1-yl)ethanol[3]Precise chemical nomenclature.
Physical State White crystalline solid[4]Colorless to yellow liquid[5]Affects handling, storage, and dosing procedures in reactors.
Melting Point 46-47 °C[4]16.7 °C[5]Solids require dissolution; liquids can be dosed by volume.
Boiling Point 228 °C (atm)[6]; 131-136 °C (17 mmHg)[4]199-202 °C (atm)[7]Relevant for purification by distillation and assessing thermal stability.
pKa ~10.4-11 (Predicted for piperidine N)~9.5-10 (Predicted)Influences choice of base/acid for reactions and extractions.
Solubility Slightly soluble in Chloroform, Methanol[4]Soluble in waterCritical for selecting appropriate reaction and workup solvents.[8]

Section 2: The Core Synthetic Dichotomy: Reactivity and Strategic Application

The choice between these two isomers is fundamentally a strategic one, hinging on the desired role of the piperidine nitrogen in the final target molecule.

G cluster_4pip Pathway for 4-Piperidineethanol cluster_1pip Pathway for 1-Piperidineethanol start Start: Design of Piperidine-Containing Target q1 Is the piperidine nitrogen a point of attachment for a key substituent (R-N)? start->q1 a1 Select 4-Piperidineethanol q1->a1  Yes b1 Select 1-Piperidineethanol q1->b1  No, N is a tertiary  center or linker q2 Is the primary alcohol needed for a later step? a1->q2 a2 Direct N-functionalization (e.g., Alkylation, Acylation, Reductive Amination) q2->a2 No a3 Protect the alcohol (e.g., TBDMS, Bn) before N-functionalization q2->a3 Yes end_a Proceed with synthesis a2->end_a a3->end_a b2 Utilize primary alcohol for functionalization (e.g., Etherification, Esterification, Oxidation) b1->b2 b3 Piperidine N acts as a non-nucleophilic base or remains as a structural element. b2->b3 end_b Proceed with synthesis b3->end_b

Caption: Synthetic decision flowchart for scaffold selection.
4-Piperidineethanol: The Bifunctional Workhorse

4-Piperidineethanol is the reagent of choice when the synthetic strategy requires functionalization of the piperidine nitrogen . The secondary amine is a robust nucleophile, readily participating in a wide range of C-N bond-forming reactions.

Common Applications:

  • N-Alkylation and N-Arylation: Building block for creating complex side chains attached to the nitrogen.

  • Reductive Amination: Reacting with aldehydes or ketones to form substituted amines.

  • Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides.

A critical consideration is the presence of the primary alcohol. If the desired reaction is exclusively at the nitrogen, and subsequent steps involve harsh conditions that could affect the hydroxyl group (e.g., strong oxidizers, certain coupling reagents), a protection-deprotection sequence may be necessary. This adds to the step count and reduces overall yield. However, in many syntheses, the alcohol is a desirable feature for later-stage modification.

For instance, N-Boc-4-piperidineethanol, a protected form, is a key intermediate in the synthesis of anilinoquinazoline inhibitors of the VEGF receptor, which have antitumor activity.[] This demonstrates a strategy where the nitrogen is temporarily masked to allow for other transformations or to be revealed at a later, strategic point.

1-Piperidineethanol: The Directed Functional Handle

1-Piperidineethanol is employed when the synthetic design requires a stable, basic piperidine core where all modifications are directed to the side chain . The tertiary amine is generally unreactive towards alkylating or acylating agents, obviating the need for N-protection.

Common Applications:

  • Scaffold for O-Linked Derivatives: The primary alcohol is the main point of attachment for synthesizing ethers and esters.

  • Internal Base: The tertiary amine can serve as an intramolecular or intermolecular non-nucleophilic base (quencher), simplifying reaction mixtures by removing the need for an external amine base.[7]

  • Precursor to Quaternary Salts: While unreactive to typical alkylation, the nitrogen can be quaternized with highly reactive agents if desired.

This isomer offers a more direct route when the synthetic logic is focused on elaborating the hydroxyethyl moiety. It provides a clean system where the chemist can manipulate the alcohol without concern for competing reactions at the nitrogen, leading to higher step economy for specific target classes.

Section 3: Experimental Protocols and Data

To illustrate the practical differences in handling and reactivity, we provide two representative protocols. The causality behind the choice of reagents and conditions is explained to reflect real-world laboratory decision-making.

Protocol 1: Reductive Amination using 4-Piperidineethanol

This protocol demonstrates the functionalization of the secondary amine to synthesize N-benzyl-4-piperidineethanol.

Objective: To form a C-N bond at the piperidine nitrogen while leaving the primary alcohol intact.

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Piperidineethanol (6.46 g, 50 mmol).

  • Dissolution: Add 100 mL of methanol and stir until all solids are dissolved.

  • Reagent Addition: Add benzaldehyde (5.31 g, 50 mmol). The mixture may turn slightly yellow. Stir at room temperature for 1 hour to facilitate imine/enamine formation.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (2.84 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.

    • Rationale: NaBH₄ is a mild reducing agent that selectively reduces the intermediate iminium ion over the aldehyde, minimizing side reactions. The reaction is performed at a low temperature to control the rate of reduction and hydrogen gas evolution.

  • Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Slowly add 50 mL of water to quench the excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Rationale: The aqueous workup removes inorganic salts. Sodium bicarbonate ensures the product amine is in its free base form, maximizing its solubility in the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography (eluting with 5-10% methanol in dichloromethane) to yield N-benzyl-4-piperidineethanol as a colorless oil.

Expected Outcome:

  • Yield: 80-90%

  • Purity: >95% by GC-MS

Protocol 2: Williamson Ether Synthesis using 1-Piperidineethanol

This protocol demonstrates the functionalization of the primary alcohol to synthesize 1-(2-benzyloxyethyl)piperidine.

Objective: To form a C-O bond at the terminal alcohol, leveraging the non-reactivity of the tertiary amine.

Methodology:

  • Setup: To a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-Piperidineethanol (6.46 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) (2.4 g, 60% dispersion in mineral oil, 60 mmol) portion-wise.

    • Rationale: NaH is a strong, non-nucleophilic base required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. THF is a suitable anhydrous aprotic solvent. The reaction is exothermic and produces hydrogen gas, requiring careful addition and a nitrogen atmosphere.

  • Activation: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting grey slurry back to 0 °C. Add benzyl bromide (8.98 g, 52.5 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight (16 hours).

  • Quenching: Cool the flask to 0 °C and slowly add 20 mL of saturated ammonium chloride solution to quench the excess NaH.

  • Workup: Add 100 mL of diethyl ether and 100 mL of water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield 1-(2-benzyloxyethyl)piperidine.

Expected Outcome:

  • Yield: 75-85%

  • Purity: >97% by GC-MS

Section 4: Conclusion and Strategic Recommendations

The selection between 4-Piperidineethanol and 1-Piperidineethanol is a clear illustration of how isomeric differences translate into divergent synthetic strategies. Neither molecule is inherently "better"; rather, one is typically "fitter" for the specific synthetic purpose.

Choose 4-Piperidineethanol when:

  • The piperidine nitrogen is a key point for molecular elaboration.

  • The synthesis can tolerate the presence of a free hydroxyl group, or when a protection/deprotection strategy is acceptable.

  • The target molecule requires a secondary or tertiary amine derived from the piperidine nitrogen.

Choose 1-Piperidineethanol when:

  • The primary alcohol is the exclusive site of functionalization.

  • A non-nucleophilic, basic piperidine core is required.

  • Step-economy is critical, and N-protection/deprotection steps must be avoided.

By carefully analyzing the target structure and retrosynthetic pathways, researchers can leverage the distinct reactivity of these building blocks to design more efficient, robust, and scalable syntheses for novel pharmaceutical agents.

References

  • PubChem. 4-Piperidineethanol. National Center for Biotechnology Information. [Link]

  • Defense Technical Information Center (DTIC). Piperidine Synthesis. [Link]

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Lodygin, A. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. [Link]

  • Amerigo Scientific. 4-Piperidineethanol (97%). [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • Amines & Plasticizers Limited. 1-Piperidine Ethanol (2-Piperidino Ethanol). [Link]

  • Cheméo. Chemical Properties of 1-Piperidineethanol (CAS 3040-44-6). [Link]

  • Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.